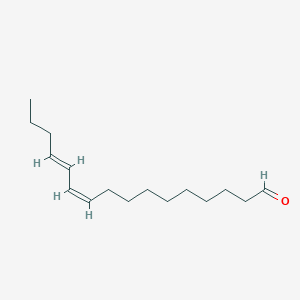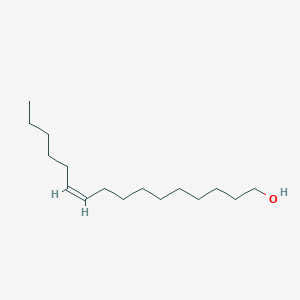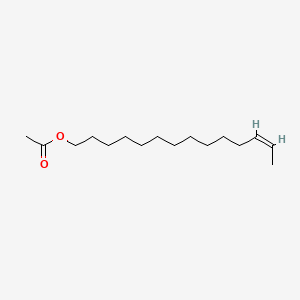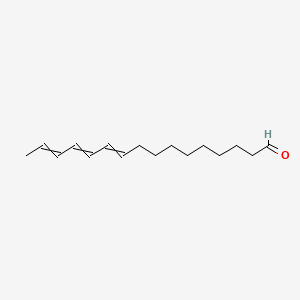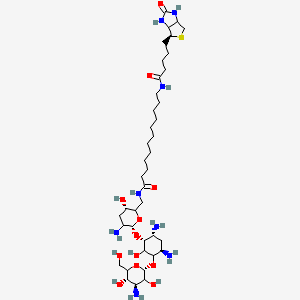
N-Biotinyl-12-aminododecanoyltobramycin Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Biotinyl-12-aminododecanoyltobramycin Amide (NBT) is a novel aminoglycoside antibiotic that has been developed as a potential therapeutic agent for the treatment of bacterial infections. NBT is an aminoglycoside antibiotic that is composed of a 12-amino acid chain and a biotinylated moiety. It is an important new class of antibiotics that has a wide range of potential applications in both clinical and laboratory settings.
Wissenschaftliche Forschungsanwendungen
Rh(III)-Catalyzed C-H Amidation of Arenes with N-Methoxyamide as an Amidating Reagent : This study discusses the Rh(III)-catalyzed amidation of C(sp2)-H bonds, using N-methoxyamide as an amino source. This method shows potential for developing new bioactive molecules, which may be relevant for understanding the chemical properties of N-Biotinyl-12-aminododecanoyltobramycin Amide (Ju et al., 2019).
Macromolecular Mechanisms of Sputum Inhibition of Tobramycin Activity : This research explores the interaction of tobramycin, an aminoglycoside antibiotic, with mucins and DNA in sputum. Since this compound is a derivative of tobramycin, understanding these interactions can provide insights into its potential biological applications (Hunt et al., 1995).
Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides : This study describes the synthesis of N-benzyl amides of salinomycin and their potential as anticancer and antibacterial agents. The methodology and biological activity testing in this study might be relevant to similar amide derivatives like this compound (Antoszczak et al., 2014).
Aminoglycoside-induced Nephrotoxicity in Children : This research discusses the nephrotoxic effects of aminoglycoside antibiotics, particularly focusing on tobramycin. Understanding the toxicological profile of tobramycin can provide clues about the safety and potential side effects of its derivatives (McWilliam et al., 2016).
MexXY Multidrug Efflux System of Pseudomonas aeruginosa : This study provides insights into the mechanisms of aminoglycoside resistance in Pseudomonas aeruginosa, particularly focusing on tobramycin. Understanding resistance mechanisms can be crucial for developing effective derivatives of tobramycin (Morita et al., 2012).
Wirkmechanismus
The mechanism of action of N-Biotinyl-12-aminododecanoyltobramycin Amide is likely related to its enhanced binding affinity to biotin receptors on bacterial cell surfaces, due to the addition of a biotin molecule. This could potentially increase the effectiveness of the antibiotic action of the tobramycin component.
Eigenschaften
IUPAC Name |
N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H74N8O12S/c41-21-16-22(42)37(60-39-34(54)31(44)33(53)27(19-49)58-39)35(55)36(21)59-38-23(43)17-25(50)26(57-38)18-46-30(52)13-8-6-4-2-1-3-5-7-11-15-45-29(51)14-10-9-12-28-32-24(20-61-28)47-40(56)48-32/h21-28,31-39,49-50,53-55H,1-20,41-44H2,(H,45,51)(H,46,52)(H2,47,48,56)/t21-,22-,23?,24?,25+,26?,27?,28+,31+,32?,33-,34?,35?,36-,37?,38-,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOINVNLFAZVJH-GSHCRCIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H74N8O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


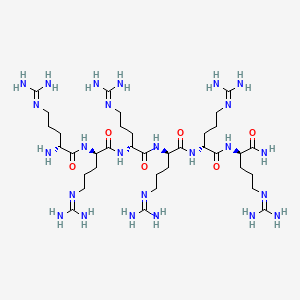
![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)

